molecular formula C13H12FN5 B10994846 N-[2-(4-fluorophenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-[2-(4-fluorophenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B10994846
M. Wt: 257.27 g/mol
InChI Key: OECOJJFFOMVVBH-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound that features a triazolo-pyridazine core structure. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a pharmacophore in drug design. The presence of the fluorophenyl group enhances its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions.

    Pyridazine Ring Construction: The triazole intermediate is then reacted with a suitable dicarbonyl compound to form the pyridazine ring.

    Introduction of the Fluorophenyl Group: The final step involves the alkylation of the pyridazine-triazole core with 4-fluorophenylethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, potentially yielding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically under acidic or neutral conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous solvents like ether or THF.

    Substitution: Nucleophiles such as amines or thiols; often in polar aprotic solvents like DMSO or DMF.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted products where the fluorine atom is replaced by other functional groups.

Scientific Research Applications

N-[2-(4-fluorophenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with molecular targets such as enzymes or receptors. The triazolo-pyridazine core can bind to active sites, inhibiting enzyme activity or modulating receptor functions. The fluorophenyl group enhances binding affinity and specificity, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine
  • N-[2-(4-methylphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine
  • N-[2-(4-bromophenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine

Uniqueness

N-[2-(4-fluorophenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its biological activity compared to its analogs. This makes it a valuable compound in drug design and other scientific research applications.

Properties

Molecular Formula

C13H12FN5

Molecular Weight

257.27 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C13H12FN5/c14-11-3-1-10(2-4-11)7-8-15-12-5-6-13-17-16-9-19(13)18-12/h1-6,9H,7-8H2,(H,15,18)

InChI Key

OECOJJFFOMVVBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC2=NN3C=NN=C3C=C2)F

Origin of Product

United States

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